2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide
Description
2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a heterocyclic acetamide derivative characterized by a 2-fluorophenoxy group and a pyridine core substituted with a 1-methylpyrazole moiety. The compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities. Its design leverages the electron-withdrawing properties of the fluorine atom and the hydrogen-bonding capacity of the acetamide group, which are critical for interactions with biological targets such as enzymes or receptors.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)16-7-6-13(8-20-16)9-21-18(24)12-25-17-5-3-2-4-15(17)19/h2-8,10-11H,9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROTXZUOHRXNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of 2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway. NAD+ plays a pivotal role in many biological processes including metabolism and aging.
Mode of Action
The compound acts as a potent activator of NAMPT. It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+
Biochemical Pathways
By activating NAMPT, the compound affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+, which is a crucial coenzyme in cellular metabolism. Increased NAD+ levels can influence various biological processes, including energy metabolism, DNA repair, cell survival, and aging.
Result of Action
The activation of NAMPT by the compound leads to an increase in NAD+ levels. This can have various effects at the molecular and cellular levels, depending on the specific biological context. For example, in the context of aging, increased NAD+ levels could potentially slow down age-related decline in cellular function.
Activité Biologique
The compound 2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide is with a molecular weight of approximately 393.44 g/mol. The structure features a fluorophenoxy group, a pyrazole moiety, and a pyridine ring, which are critical for its biological activity.
Anticonvulsant Activity
Research indicates that derivatives of compounds containing the fluorophenoxy group exhibit significant anticonvulsant properties. For instance, a related compound demonstrated considerable anticonvulsant activity in both pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting that similar derivatives may possess comparable effects through interactions with benzodiazepine receptors and potentially other mechanisms .
Anti-Fibrotic Activity
In studies focusing on anti-fibrotic properties, compounds structurally related to 2-(2-fluorophenoxy)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide have shown promising results. Specifically, certain derivatives effectively inhibited collagen expression and reduced hydroxyproline content in cell cultures. This suggests potential for development as anti-fibrotic agents targeting collagen prolyl-4-hydroxylase (CP4H) .
The mechanisms underlying the biological activities of this compound are diverse:
- Receptor Interaction : The compound may interact with various receptors, including benzodiazepine receptors, which are known to mediate anticonvulsant effects.
- Inhibition of Fibrosis : By inhibiting specific enzymes involved in collagen synthesis, such as CP4H, the compound could mitigate fibrotic processes in tissues .
- Cell Proliferation Effects : Studies have indicated that certain analogs can influence cell proliferation rates in hepatic stellate cells, further supporting their role in anti-fibrotic activity .
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Screening
A series of new derivatives were synthesized and screened for their anticonvulsant activities. One notable compound showed an IC50 value indicating effective inhibition in PTZ-induced seizures. This finding highlights the potential for developing new anticonvulsants from this chemical class.
Case Study 2: Anti-Fibrotic Evaluation
In vitro studies using HSC-T6 cells demonstrated that derivatives could significantly reduce COL1A1 protein expression levels, indicating their potential as therapeutic agents against liver fibrosis. The use of ELISA assays confirmed these findings by quantifying changes in protein levels after treatment with the compounds .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 2-fluorophenoxy-pyridine-acetamide scaffold, which distinguishes it from other acetamide derivatives. Below is a comparative analysis with structurally related compounds:
| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Differences |
|---|---|---|---|---|
| 2-(1H-benzimidazol-2-yl)phenol | Benzimidazole-phenol | Phenolic OH, benzimidazole | Antimicrobial, anticancer | Lacks pyridine and fluorophenoxy groups; relies on benzimidazole for activity. |
| N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | Oxadiazole-pyrrole | 4-fluorophenyl, oxadiazole | Antiviral, anticancer | Replaces pyridine with oxadiazole-pyrrole; fluorophenyl enhances lipophilicity. |
| N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Pyridazinone | 4-fluorophenyl, acetyl | Anti-inflammatory | Pyridazinone core vs. pyridine; acetyl group alters solubility. |
| 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | Triazole-pyrimidine | Chlorophenyl, sulfanyl | Antifungal, antitumor | Triazole-pyrimidine core introduces multiple H-bond acceptors; sulfanyl group affects redox properties. |
| 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide | Pyrazolo-pyrimidine | Ethyl, fluorobenzyl | Antibacterial, antitumor | Pyrazolo-pyrimidine core enhances planar stacking; fluorobenzyl increases membrane permeability. |
Pharmacokinetic and Reactivity Profiles
- Metabolic Stability : The 1-methylpyrazole substituent may reduce oxidative metabolism compared to compounds with unsubstituted pyrazoles (e.g., 2-(1H-benzimidazol-1-yl)-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide ).
- Electronic Effects : The fluorine atom’s electron-withdrawing nature increases the acetamide’s electrophilicity, favoring interactions with nucleophilic residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
